tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate: is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the Buchwald-Hartwig amination, followed by N-Boc deprotection and subsequent alkylation . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology: Sigma receptors are involved in various biological processes, including neuroprotection and neuroinflammation .
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with sigma receptors makes it a promising candidate for the development of new therapeutics for conditions such as pain and neurodegenerative diseases .
Industry: In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals .
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with sigma receptors. Sigma receptors, particularly sigma-1 receptors, are chaperone proteins located at the mitochondria-associated membrane of the endoplasmic reticulum . Upon activation, sigma-1 receptors dissociate from binding immunoglobulin protein and move toward the plasma membrane, where they interact with various ion channels and G-protein-coupled receptors . This interaction can modulate cellular signaling pathways, leading to effects such as neuroprotection and analgesia .
Vergleich Mit ähnlichen Verbindungen
Diazabicyclo[4.3.0]nonane derivatives: These compounds share a similar spirocyclic structure but differ in the arrangement of nitrogen atoms.
2,7-Diazaspiro[3.5]nonane derivatives: These compounds have the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness: tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of a tert-butyl group. This combination of features contributes to its distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C13H24N2O2 |
---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
tert-butyl (6S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-13(5-6-14-10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m0/s1 |
InChI-Schlüssel |
YGDKCDSMRAWJHY-JTQLQIEISA-N |
Isomerische SMILES |
C[C@H]1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.